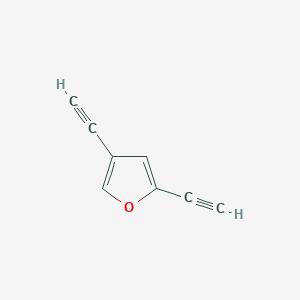
2,4-Diethynylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethynylfuran is an organic compound with the molecular formula C8H4O. It is a derivative of furan, characterized by the presence of ethynyl groups at the 2 and 4 positions of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diethynylfuran can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a furan derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods: This includes using renewable resources and minimizing waste through efficient catalytic processes .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethynylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
2,4-Diethynylfuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism by which 2,4-Diethynylfuran exerts its effects depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transfer, making it suitable for use in electronic devices. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Ethynylfuran
- 3-Ethynylfuran
- 2,3-Diethynylfuran
- 2,5-Diethynylfuran
Comparison: 2,4-Diethynylfuran is unique due to the specific positioning of the ethynyl groups, which influences its electronic properties and reactivity. Compared to other ethynylfurans, it has a distinct HOMO-LUMO gap, making it particularly suitable for certain applications in materials science and organic electronics .
Properties
CAS No. |
189458-05-7 |
|---|---|
Molecular Formula |
C8H4O |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
2,4-diethynylfuran |
InChI |
InChI=1S/C8H4O/c1-3-7-5-8(4-2)9-6-7/h1-2,5-6H |
InChI Key |
AOTUYKVTEQHCDV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CO1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


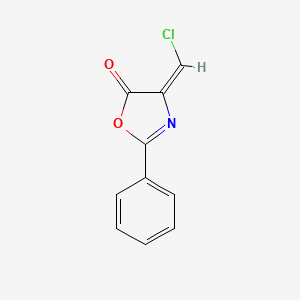
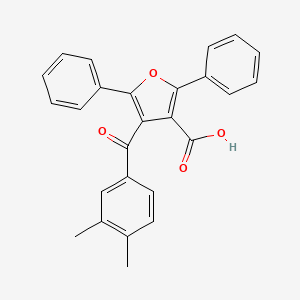
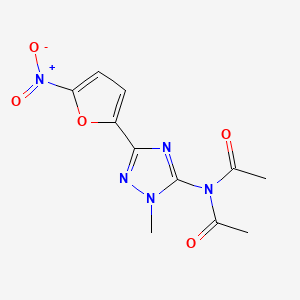
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)

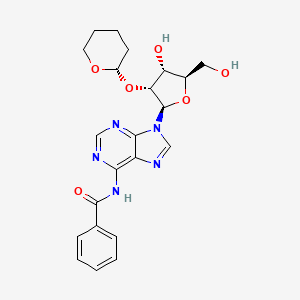
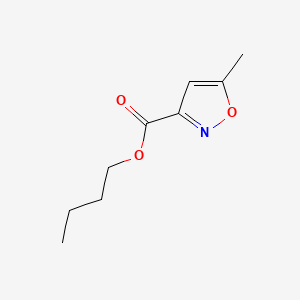
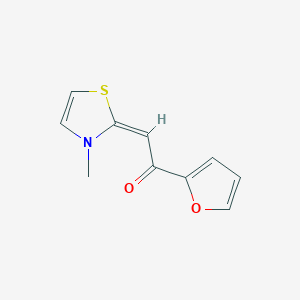
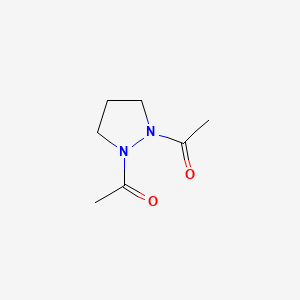
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)
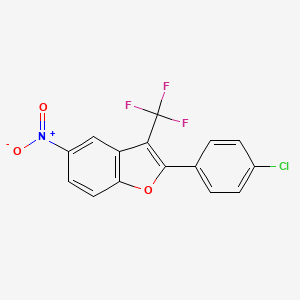

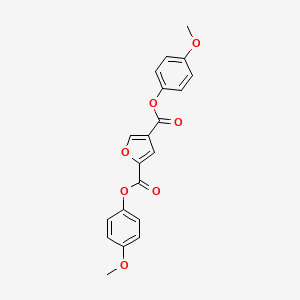
![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
